

A Comparative Analysis of Theoretical and Experimental Properties of 3-Octanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of chemical entities is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of **3-Octanamine**, a primary aliphatic amine. The following sections present a compilation of its key characteristics, detailed experimental protocols for their determination, and a visual representation of a common synthetic route.

Comparison of Physicochemical Properties

A summary of the available theoretical (computed) and experimental data for **3-Octanamine** is presented below. It is important to note that while theoretical values provide a useful baseline, experimental data is crucial for real-world applications.

Property	Theoretical Value	Experimental Value
Molecular Formula	C ₈ H ₁₉ N ^[1]	C ₈ H ₁₉ N ^[1]
Molecular Weight	129.246 g/mol ^[1]	129.24 g/mol ^[2]
Boiling Point	Not available	161-163 °C ^[3]
Density	0.784 ± 0.06 g/cm ³ (Predicted) ^[3]	Data not available
pKa	11.00 ± 0.35 (Predicted) ^[3]	Data not available
LogP (Octanol/Water Partition Coefficient)	3.00430 ^[1]	Data not available
Polar Surface Area (PSA)	26.02 Å ² ^[1]	Data not available
Solubility	Not available	Moderately soluble in water, highly soluble in organic solvents (inferred from isomers) ^{[4][5]}

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of compounds. While specific peak data for **3-Octanamine** is not readily available in summarized literature, its expected spectral characteristics based on its structure as a primary aliphatic amine are described below.

Infrared (IR) Spectroscopy: As a primary amine, **3-Octanamine** is expected to exhibit characteristic N-H stretching vibrations.

- **N-H Stretch:** Two bands are anticipated in the region of 3400-3250 cm⁻¹^{[6][7]}.
- **N-H Bend (Scissoring):** A band is expected between 1650-1580 cm⁻¹^[6].
- **C-N Stretch:** An absorption in the 1250–1020 cm⁻¹ range is characteristic of aliphatic amines^[6].

- N-H Wag: A broad band may be observed between $910\text{-}665\text{ cm}^{-1}$ ^[6].

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atoms in **3-Octanamine** will have distinct chemical shifts in the ^{13}C NMR spectrum.

- C-N Carbon: The carbon atom bonded to the nitrogen (C3) is expected to have a chemical shift in the range of 37-45 ppm^{[8][9]}.
- Alkyl Chain Carbons: The other carbon atoms of the octyl chain will appear in the typical alkane region of the spectrum (approximately 10-35 ppm)^[9].

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak (M^+) for **3-Octanamine** would be observed at an m/z corresponding to its molecular weight (129.24).

- Alpha-Cleavage: A prominent fragmentation pattern for primary amines is the cleavage of the C-C bond adjacent to the C-N bond. For **3-Octanamine**, this would lead to the formation of a characteristic iminium ion.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key properties of a liquid amine like **3-Octanamine**.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.^[10]

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)

- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- Add a small amount of the liquid sample (0.5-1 mL) to the small test tube.
- Place the capillary tube, with the open end down, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place the thermometer and attached test tube into the Thiele tube containing the heating fluid, making sure the sample is below the fluid level.
- Gently heat the side arm of the Thiele tube.[\[10\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[10\]](#)

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.[\[11\]](#)[\[12\]](#)

Apparatus:

- Pycnometer (with a known certified volume)
- Analytical balance (accurate to at least 0.001 g)

- Thermometer
- Water bath (for temperature control)

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with the liquid sample (**3-Octanamine**), ensuring there are no air bubbles.
- Place the pycnometer in a temperature-controlled water bath until the sample reaches the desired temperature (e.g., 20 °C).
- Carefully place the stopper in the pycnometer, allowing any excess liquid to overflow through the capillary in the stopper.
- Wipe the outside of the pycnometer dry.
- Weigh the filled pycnometer and record its mass (m_2).
- The mass of the liquid is calculated as ($m_2 - m_1$).
- The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.[\[13\]](#)

pKa Determination (Potentiometric Titration)

This method involves titrating the amine solution with a strong acid and monitoring the pH change.[\[14\]](#)

Apparatus:

- pH meter with a glass electrode
- Burette

- Beaker
- Magnetic stirrer and stir bar
- Standardized strong acid solution (e.g., 0.1 M HCl)

Procedure:

- Prepare a dilute aqueous solution of the amine with a known concentration (e.g., 0.05 M).
[\[14\]](#)
- Calibrate the pH meter using standard buffer solutions.
- Place a known volume of the amine solution in a beaker with a magnetic stir bar.
- Immerse the pH electrode in the solution and begin stirring.
- Record the initial pH of the solution.
- Add the standardized strong acid from the burette in small, known increments.
- After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.
- Continue the titration until the pH has dropped significantly, well past the equivalence point.
- Plot a titration curve of pH versus the volume of acid added.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

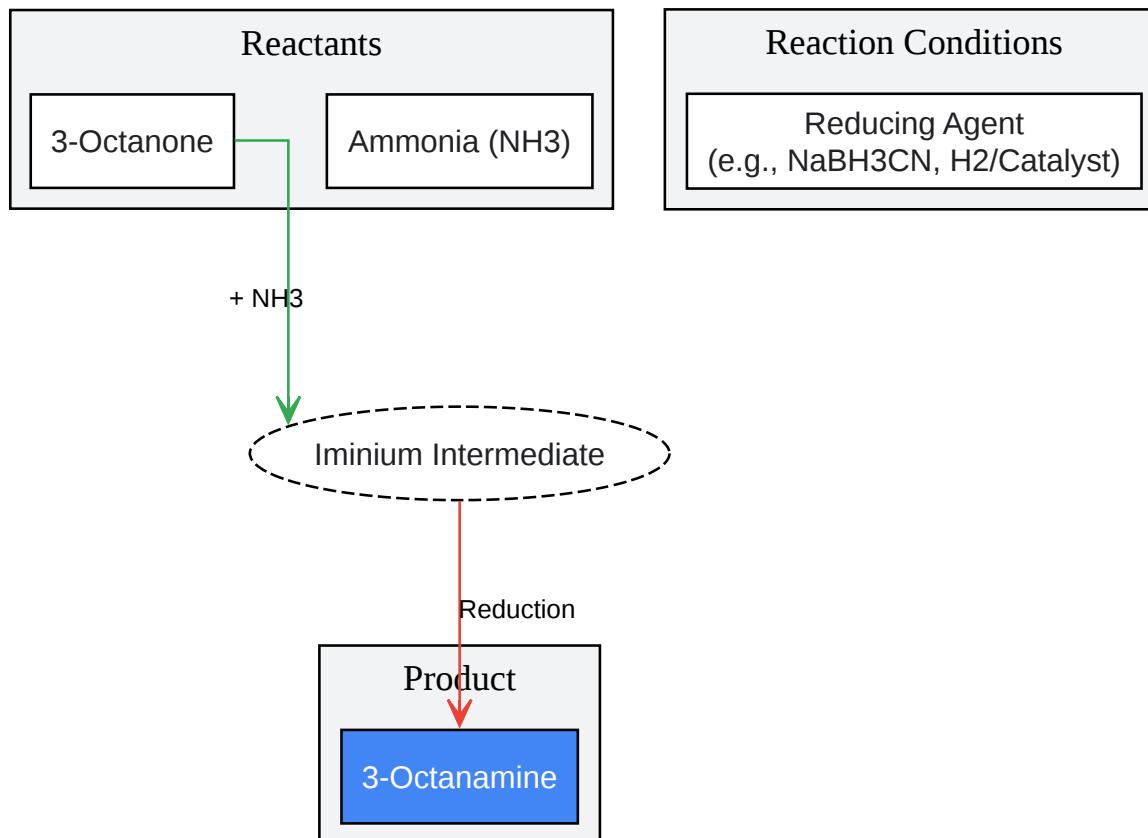
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Record a background spectrum.

- Place a drop of the liquid amine sample directly onto the ATR crystal.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).

^{13}C NMR Spectroscopy:


- Dissolve a small amount of the **3-Octanamine** sample in a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^{13}C NMR spectrum using a high-field NMR spectrometer. The chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[15]

Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or hexane).
- Inject a small volume of the solution into the GC-MS system.
- The sample is vaporized and separated on a capillary column (a base-deactivated column is recommended for amines to improve peak shape).[16]
- The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
- The mass-to-charge ratio of the fragments is detected, providing a mass spectrum.

Visualizing a Synthetic Pathway

The following diagram illustrates a common synthetic route to primary amines, such as **3-Octanamine**, through the reductive amination of a ketone.

[Click to download full resolution via product page](#)

Caption: Reductive amination of 3-octanone to form **3-octanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Octanamine | lookchem [lookchem.com]
- 2. 3-Octanamine | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Octanamine | 24552-04-3 [amp.chemicalbook.com]
- 4. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. mt.com [mt.com]
- 13. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Theoretical and Experimental Properties of 3-Octanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615500#comparison-of-theoretical-vs-experimental-properties-of-3-octanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com